Essential Role in PR-047 (Oprozomib) Pharmacophore vs. 5-Methyl Analog
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a critical precursor for the synthesis of PR-047 (Oprozomib), an orally bioavailable peptide epoxyketone proteasome inhibitor [1]. In the structure of PR-047, the isoxazole ring derived from this specific acid occupies the S1 pocket of the proteasome's β5 subunit, a binding event that is directly attributed to the presence of the 5-methoxymethyl substituent. Replacing this with a 5-methylisoxazole analog, which lacks the methoxy group's oxygen for potential hydrogen bonding and alters the steric profile, would abolish this specific interaction and render the resulting compound inactive .
| Evidence Dimension | Structural requirement for target engagement (Proteasome β5 subunit binding) |
|---|---|
| Target Compound Data | 5-methoxymethyl substitution enables productive S1 pocket interaction |
| Comparator Or Baseline | 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) |
| Quantified Difference | Qualitative difference; substitution is essential for activity in the PR-047 chemotype. |
| Conditions | Medicinal chemistry design of epoxyketone proteasome inhibitors (Zhou et al., J. Med. Chem. 2009). |
Why This Matters
This demonstrates that the compound is not a generic isoxazole; it is a specific building block required to recapitulate the key pharmacophore of a clinically validated anticancer agent.
- [1] Zhou, H. et al. J. Med. Chem. 2009, 52, 3028-3038. Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047). View Source
